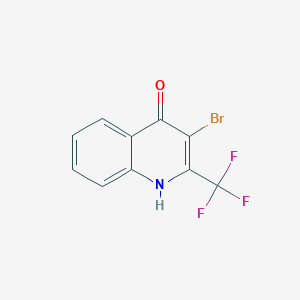

3-Bromo-2-(trifluoromethyl)quinolin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-7-8(16)5-3-1-2-4-6(5)15-9(7)10(12,13)14/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBOSNAIPXNQLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382349 | |

| Record name | 3-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59108-47-3 | |

| Record name | 3-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59108-47-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-(trifluoromethyl)quinolin-4-ol: Synthesis, Properties, and Analytical Characterization

Introduction: Strategic Importance in Medicinal Chemistry

3-Bromo-2-(trifluoromethyl)quinolin-4-ol is a halogenated, trifluoromethyl-substituted quinolinol, a class of heterocyclic compounds of significant interest in drug discovery and development. The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic incorporation of a bromine atom at the 3-position and a trifluoromethyl group at the 2-position introduces unique electronic and steric properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

The trifluoromethyl group is a bioisostere of a methyl group but with significantly different properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functionalities, and its lipophilicity can enhance membrane permeability. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often increasing a drug candidate's half-life. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the construction of diverse chemical libraries and the exploration of structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a proposed synthetic route, and detailed protocols for its analytical characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this valuable synthetic intermediate.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.

| Property | Value (Predicted/Inferred) | Comments and References |

| Molecular Formula | C₁₀H₅BrF₃NO | |

| Molecular Weight | 292.05 g/mol | |

| CAS Number | 59108-47-3 | [1] |

| Appearance | Off-white to pale yellow solid | Inferred from related quinolinols.[2][3] |

| Melting Point | >250 °C | Quinolin-4-ols are typically high-melting solids due to intermolecular hydrogen bonding. For comparison, 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline has a melting point of 259-263 °C, and 4-Hydroxy-2-(trifluoromethyl)quinoline melts at 206-208 °C.[2][3] |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents such as DMSO, DMF, and hot methanol. | The quinolinol core imparts some polarity, but the aromatic system and trifluoromethyl group contribute to lipophilicity. |

| pKa | ~6-7 | The electron-withdrawing trifluoromethyl group will decrease the basicity of the quinoline nitrogen and increase the acidity of the 4-hydroxyl group compared to unsubstituted quinolin-4-ol. For comparison, the predicted pKa of 6-BROMO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE is 6.16. |

Proposed Synthesis: A Logical Approach

A plausible and efficient synthesis of this compound can be envisioned through a multi-step sequence starting from readily available precursors. The overall strategy involves the construction of the 2-(trifluoromethyl)quinolin-4-ol core followed by regioselective bromination.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(Trifluoromethyl)quinolin-4-ol

This step utilizes a modified Conrad-Limpach reaction, a classic method for forming the quinolin-4-one core from an aniline and a β-ketoester.[4][5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1.0 eq) and ethyl trifluoroacetoacetate (1.1 eq).

-

Initial Condensation: Heat the mixture at 100-120 °C for 2-4 hours. This step forms the intermediate enamine. The reaction can be monitored by TLC for the disappearance of aniline.

-

Cyclization: Add a high-boiling solvent such as Dowtherm A to the reaction mixture. Heat the mixture to approximately 250 °C for 30-60 minutes. This high temperature is necessary to drive the intramolecular cyclization to form the quinolinol ring.

-

Workup and Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate from the solvent. Collect the solid by vacuum filtration and wash with a non-polar solvent like hexane to remove residual Dowtherm A. The crude 2-(trifluoromethyl)quinolin-4-ol can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Step 2: Synthesis of this compound

This step involves the electrophilic bromination of the electron-rich quinolinol ring. The 3-position is activated towards electrophilic attack.

-

Reaction Setup: Dissolve 2-(trifluoromethyl)quinolin-4-ol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid in a round-bottom flask.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature. The reaction is typically exothermic and should be controlled with an ice bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Workup and Isolation: Once the starting material is consumed, pour the reaction mixture into ice water to precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with water to remove any remaining DMF and succinimide. The crude product can be purified by recrystallization from a solvent system like ethanol/water.

Chemical Reactivity and Tautomerism

This compound exists in tautomeric equilibrium with its quinolin-4(1H)-one form. The position of this equilibrium is influenced by the solvent and pH. In most cases, the quinolin-4(1H)-one tautomer is the major species in the solid state and in solution.

Caption: Tautomeric equilibrium between the quinolinol and quinolinone forms.

The bromine atom at the 3-position is a key site for further functionalization. It can readily participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups. This reactivity is central to its utility as a building block in medicinal chemistry.[6]

Analytical Characterization Workflow

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of this compound.

Caption: Workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzo-fused ring and the N-H proton of the quinolinone tautomer. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups. The aromatic region (typically δ 7.0-8.5 ppm) will show a characteristic splitting pattern for the four protons on the benzene ring. A broad singlet corresponding to the N-H proton is expected at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display ten distinct signals for the ten carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the carbons in the pyridine ring will be significantly affected by the substituents.

-

¹⁹F NMR: The ¹⁹F NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. This is a definitive diagnostic signal for the presence of the -CF₃ moiety.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br are in an approximately 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

A broad peak in the range of 3200-2800 cm⁻¹ corresponding to the N-H and O-H stretching vibrations of the tautomeric forms.

-

A strong absorption around 1650 cm⁻¹ for the C=O stretch of the quinolinone tautomer.

-

Strong C-F stretching bands in the region of 1350-1100 cm⁻¹.

-

C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a novel chemical compound. Based on data for related halogenated and trifluoromethylated quinolines, the compound may be toxic if swallowed and may cause skin and eye irritation.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a highly valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established synthetic methodologies, and its structure can be unambiguously confirmed using a combination of modern analytical techniques. The presence of both a trifluoromethyl group and a synthetically versatile bromine atom on the privileged quinolinol scaffold makes this compound a powerful tool for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this important chemical entity.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. ossila.com [ossila.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Nitro-4-quinolinol | C9H6N2O3 | CID 316988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Bromo-2-(trifluoromethyl)-4-quinolinol | C10H5BrF3NO | CID 278841 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological activity of trifluoromethyl-substituted quinolines

An In-Depth Technical Guide to the Biological Activity of Trifluoromethyl-Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (CF₃) group onto this privileged heterocycle has emerged as a powerful strategy for enhancing pharmacological activity and optimizing drug-like properties. The unique electronic characteristics of the CF₃ group—including its high electronegativity, metabolic stability, and ability to modulate lipophilicity—profoundly influence the biological profile of the parent quinoline molecule.[1][2][3][4] This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by trifluoromethyl-substituted quinolines, delving into their anticancer, antimalarial, antiviral, antibacterial, and neuroprotective effects. We will examine the underlying mechanisms of action, explore structure-activity relationships, present key quantitative data, and detail relevant experimental protocols to provide a holistic understanding for researchers and drug development professionals.

The Strategic Advantage of Trifluoromethyl Substitution

The trifluoromethyl group is a bioisostere for chlorine and is significantly larger than a methyl group, which allows it to alter the electronic properties of aromatic rings.[4] This substitution can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation and thereby increasing the in vivo half-life of the drug candidate.[3][4][5]

-

Increased Lipophilicity: The CF₃ group enhances the lipophilicity of molecules, which can improve membrane permeability and facilitate transport to biological targets.[2][3][4][5]

-

Modulated Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic distribution within the quinoline ring system, leading to more potent interactions with biological targets.[3]

These advantageous properties have spurred extensive research into trifluoromethyl-substituted quinolines across various therapeutic areas.

Anticancer Activity: A Multifaceted Approach

Trifluoromethyl-substituted quinolines have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.[6][7][8]

Mechanism of Action

The anticancer mechanisms of these compounds are diverse and often involve the modulation of key signaling pathways critical for tumor growth and survival. One prominent mechanism involves the inhibition of phosphatidylinositol 3-kinase (PI3K), a central node in cell proliferation and survival signaling.[7] Molecular docking studies have suggested that trifluoromethylquinoline derivatives can effectively bind to the active site of PI3K.[7] Other proposed mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and targeting of tumor hypoxia.[8][9] Some fluorinated quinoline analogues have also been shown to induce reactive oxygen species (ROS), leading to cancer cell death.[10]

Structure-Activity Relationship (SAR)

The position and nature of substituents on the quinoline ring are critical for anticancer activity. For instance, studies on substituted quinolines have shown that derivatizing the C8-amino side chain can lead to potent anti-breast cancer compounds.[8] Specifically, 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline displayed an exceptionally low IC₅₀ value of 16 ± 3 nM against T47D breast cancer cells.[8] Furthermore, the presence of an ester group in conjunction with fluorine substitution on the quinoline ring has been identified as crucial for activity against triple-negative breast cancer cells.[10]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of selected trifluoromethyl-substituted quinoline derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast) | 0.016 | [8] |

| Quinoline-derived trifluoromethyl alcohol (Compound 2) | In vitro cell proliferation assays | 14.14 | [6] |

| Fluorinated quinoline analogue (6a) | MDA-MB-468 (TNBC) | 2.5-5 | [10] |

| Fluorinated quinoline analogue (6b) | MDA-MB-468 (TNBC) | 2.5-5 | [10] |

| Fluorinated quinoline analogue (6d) | MDA-MB-468 (TNBC) | 2.5-5 | [10] |

| Fluorinated quinoline analogue (6f) | MDA-MB-468 (TNBC) | 2.5-5 | [10] |

TNBC: Triple-Negative Breast Cancer

Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to evaluate the in vitro anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

Objective: To determine the concentration-dependent cytotoxic effect of a test compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., T47D, MDA-MB-468)

-

96-well plates

-

Complete cell culture medium

-

Test compound (trifluoromethyl-substituted quinoline)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the test compound. Replace the old medium with medium containing different concentrations of the test compound. Include vehicle and positive controls.[9]

-

Incubation: Incubate the plates for 48-72 hours.[9]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Diagram: Experimental Workflow for Anticancer Evaluation

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. chemijournal.com [chemijournal.com]

- 6. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 3-Bromo-2-(trifluoromethyl)quinolin-4-ol: Structure, Properties, and Synthesis of a Key Heterocyclic Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. While a specific CAS number for this precise substitution pattern is not readily found in major chemical databases, this guide will delineate its structure, predict its properties based on established chemical principles, and present logical synthetic pathways derived from documented procedures for closely related analogues.

Compound Identification and Structural Elucidation

Core Structure: this compound belongs to the quinolin-4-ol family, a class of heterocyclic compounds known for a wide range of biological activities. The core is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.

Key Substituents and Their Influence:

-

2-(Trifluoromethyl) Group: The -CF3 group at the 2-position is a strong electron-withdrawing group. Its presence significantly impacts the electronic properties of the quinoline ring, increasing its stability and influencing its reactivity. In a pharmaceutical context, the trifluoromethyl group is often introduced to enhance metabolic stability and improve pharmacokinetic profiles.

-

3-Bromo Group: The bromine atom at the 3-position is an electron-withdrawing halogen that also serves as a versatile synthetic handle. It provides a reactive site for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries.

-

4-ol (4-hydroxy) Group: This hydroxyl group leads to keto-enol tautomerism, with the compound existing in equilibrium with its 3-bromo-2-(trifluoromethyl)-1H-quinolin-4-one form. The predominant tautomer can be influenced by the solvent and solid-state packing. This functionality is also a key site for derivatization.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties of Related Isomers

While specific data for the 3-bromo isomer is not available, data for commercially available isomers provides a reasonable estimation of its properties.

| Property | 6-Bromo-2-(trifluoromethyl)-4-quinolinol | 8-Bromo-2-(trifluoromethyl)quinolin-4-ol |

| CAS Number | 1701-22-0[1][2] | 59108-43-9[3][4] |

| Molecular Formula | C10H5BrF3NO[1] | C10H5BrF3NO[3][4] |

| Molecular Weight | 292.05 g/mol [1][2] | 292.052 g/mol [3] |

| Appearance | White to light brown solid[2] | Not specified |

| Melting Point | >290°C[2] | Not specified |

Synthesis Strategies

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for quinoline synthesis and subsequent halogenation. A logical and experimentally sound approach would involve the initial construction of the 2-(trifluoromethyl)quinolin-4-ol core, followed by regioselective bromination.

Step 1: Synthesis of 2-(Trifluoromethyl)quinolin-4-ol

The most common and effective method for constructing the 2-(trifluoromethyl)quinoline core is the Conrad-Limpach reaction or a related cyclization strategy. This involves the reaction of an aniline with a β-ketoester, in this case, ethyl trifluoroacetoacetate.

Caption: Synthetic workflow for 2-(trifluoromethyl)quinolin-4-ol.

Experimental Protocol (Adapted from known procedures):

-

Condensation: Equimolar amounts of aniline and ethyl trifluoroacetoacetate are mixed, often with a catalytic amount of acid (e.g., acetic acid). The mixture is heated to drive off the water and ethanol formed during the reaction, yielding the intermediate enaminone.

-

Cyclization: The crude enaminone is added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250°C. This high temperature induces a thermal cyclization to form the quinolin-4-ol ring system.

-

Work-up: After cooling, the reaction mixture is typically diluted with a solvent like hexane, causing the product to precipitate. The solid is then collected by filtration and can be purified by recrystallization.

Step 2: Bromination of 2-(Trifluoromethyl)quinolin-4-ol

With the core structure in hand, the next step is the regioselective introduction of a bromine atom at the 3-position. The electron-donating nature of the 4-hydroxyl group and the electron-withdrawing nature of the 2-trifluoromethyl group direct electrophilic substitution to the 3-position.

Causality of Experimental Choice:

-

Brominating Agent: N-Bromosuccinimide (NBS) is often a preferred brominating agent for such systems as it is easier to handle than elemental bromine and can provide higher selectivity.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is suitable for this reaction. Acetic acid can also be used.[5]

Caption: Bromination of the quinolin-4-ol core.

Experimental Protocol (Proposed):

-

Dissolve 2-(trifluoromethyl)quinolin-4-ol in a suitable solvent (e.g., DMF).

-

Add N-Bromosuccinimide (1.0 to 1.1 equivalents) to the solution portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Applications in Research and Drug Development

Quinoline derivatives are privileged scaffolds in medicinal chemistry. The introduction of a trifluoromethyl group and a bromine atom in this compound makes it a highly attractive building block for drug discovery programs.

-

Medicinal Chemistry: Halogenated quinolines are explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[6] The bromine atom at the 3-position can be readily converted into other functional groups via cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.[5][6]

-

Materials Science: The fluorescent properties of some quinoline compounds make them suitable for applications in organic light-emitting diodes (OLEDs) and chemical sensors.[5] The unique electronic properties conferred by the trifluoromethyl and bromo substituents could be exploited in the development of novel organic electronic materials.[6]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on data for the 6-bromo isomer, this class of compounds may be toxic if swallowed.[1]

Conclusion

This compound is a valuable, albeit not widely cataloged, chemical entity with significant potential as a building block in both medicinal chemistry and materials science. Its synthesis is achievable through a logical two-step sequence involving the construction of the 2-(trifluoromethyl)quinolin-4-ol core followed by regioselective bromination. The presence of the trifluoromethyl group enhances chemical and metabolic stability, while the bromo substituent offers a versatile handle for further chemical elaboration, making this compound a key target for the synthesis of novel functional molecules.

References

- 1. 6-Bromo-2-(trifluoromethyl)-4-quinolinol | C10H5BrF3NO | CID 278841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-BROMO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE | 1701-22-0 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. staigent.com [staigent.com]

- 5. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 8-Bromo-2-iodo-4-(trifluoromethyl)quinoline [smolecule.com]

Discovery and history of novel quinolinol compounds

An In-Depth Technical Guide to the Discovery and History of Novel Quinolinol Compounds

Abstract

The quinoline scaffold, a fused heterocyclic system of benzene and pyridine, represents a cornerstone of medicinal chemistry. Its derivatives, particularly the quinolinol class of compounds, have been instrumental in the development of therapeutics across a wide range of diseases. This guide provides a comprehensive exploration of the journey of quinolinol compounds, from the initial discovery of the parent quinoline molecule in the 19th century to the rational design of modern, targeted therapies. We will examine the historical evolution of synthetic methodologies, delve into the core mechanisms of action that underpin their diverse bioactivities, and survey their applications as antimalarial, antibacterial, anticancer, and neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental context, and a robust framework of authoritative references to support further investigation and innovation.

A Serendipitous Beginning: The Discovery of the Quinoline Core

The story of quinolinols begins with the discovery of their parent structure, quinoline. In 1834, German chemist Friedlieb Ferdinand Runge first isolated the compound from coal tar, a thick, dark liquid byproduct of coal distillation.[1][2][3] This initial discovery, however, yielded a substance whose structure remained a mystery for several decades. The true chemical identity of quinoline as a fused benzene and pyridine ring system was later proposed by August Kekulé in 1869, providing the foundational understanding necessary for future synthetic exploration.[2]

Separately, in 1842, French chemist Charles Gerhardt obtained a similar compound by distilling the natural antimalarial alkaloid quinine with potassium hydroxide, which he named "Chinoilin".[1] It was later recognized that Runge's "leukol" and Gerhardt's "Chinoilin" were, in fact, the same molecule, establishing an early link between the quinoline scaffold and potent biological activity.[1] This connection to quinine, a quinoline alkaloid isolated from Cinchona tree bark in 1820, foreshadowed the immense therapeutic potential that would be unlocked from this chemical class over the next two centuries.[4][5]

From Blueprint to Bench: The Evolution of Synthetic Strategies

The ability to synthesize quinoline derivatives in the laboratory, rather than relying on isolation from coal tar, was a critical turning point. This advancement allowed chemists to systematically modify the core structure and investigate structure-activity relationships (SAR). Several classical "named reactions" form the bedrock of quinoline synthesis and are still relevant today for their robustness and scalability.[6][7]

Foundational Synthetic Routes

-

Skraup Synthesis (1880): This was a landmark achievement, enabling the large-scale production of quinoline.[2][3] The reaction involves heating an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[7][8] The reaction proceeds via the in situ formation of acrolein from glycerol, which then undergoes cyclization and oxidation.[7] Causality: The harsh, strongly acidic, and high-temperature conditions, while effective for simple quinolines, limit its application for substrates with sensitive functional groups.[6]

-

Doebner-von Miller Reaction: A versatile modification of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones instead of glycerol.[6][7] This seemingly small change dramatically expands the scope, allowing for the synthesis of a much wider range of substituted quinolines.[7]

-

Combes Quinoline Synthesis (1888): This route provides access to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[3][7] Insight: The choice of a β-diketone as a starting material directly dictates the substitution pattern at the 2- and 4-positions of the resulting quinoline ring, offering a predictable method for generating specific isomers.

-

Friedländer Synthesis: One of the most versatile and widely employed methods, the Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group (e.g., acetaldehyde).[7][9] Its milder conditions compared to the Skraup synthesis make it compatible with a broader array of functional groups.

A Representative Protocol: The Friedländer Synthesis

This protocol describes a general procedure for the synthesis of a substituted quinoline, illustrating the practical application of this foundational method.

Objective: To synthesize a functionalized quinoline derivative from a 2-aminoaryl ketone and a carbonyl compound with an active methylene group.

Materials:

-

2-Aminoacetophenone (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Potassium Hydroxide (KOH) (0.2 eq)

-

Ethanol (as solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminoacetophenone and ethyl acetoacetate in absolute ethanol.

-

Catalyst Addition: Add powdered potassium hydroxide to the solution. The base catalyzes the initial condensation reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.

-

Isolation: Pour the reaction mixture into ice-cold water. The product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure quinoline derivative.

-

Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and Mass Spectrometry. This self-validating step is critical to ensure the desired molecule has been synthesized.

Modern Synthetic Innovations

While classical methods are foundational, modern organic chemistry has introduced more sophisticated strategies. C–H bond functionalization has emerged as a powerful tool, allowing for the direct introduction of functional groups onto the quinoline ring without the need for pre-functionalized starting materials.[10] This approach accelerates the discovery of novel derivatives by expanding the accessible chemical space.[10]

Mechanisms of Action: How Quinolinols Exert Their Effects

The remarkable therapeutic diversity of quinolinol compounds stems from their ability to interact with a multitude of biological targets. Their mechanisms of action are often complex and can vary significantly based on the specific substitution pattern of the quinoline ring.

Metal Ion Chelation: A Dominant Paradigm

One of the most well-characterized mechanisms, particularly for 8-hydroxyquinoline (also known as quinolinol or oxine), is its activity as a potent metal ionophore and chelating agent.[11][12] By binding to essential metal ions like copper and zinc, these compounds can disrupt cellular homeostasis.[12]

-

Antimicrobial Action: 8-hydroxyquinoline's antimicrobial activity against bacteria and fungi is often copper-dependent. It can transport copper into microbial cells, where the resulting complex generates reactive oxygen species (ROS) and inhibits critical enzymatic processes, leading to cell death.[12]

-

Anticancer Effects: The 8-hydroxyquinoline analogue clioquinol (CQ) exhibits anticancer activity by acting as a proteasome inhibitor.[13] It is also believed to disrupt metal-dependent enzymes that are crucial for tumor growth and progression.[13]

Inhibition of Key Signaling Pathways

Many modern quinoline-based drugs function as potent and selective inhibitors of protein kinases, which are critical nodes in cellular signaling pathways that often become dysregulated in cancer.

// Connections VEGFR2 -> PI3K; cMet -> PI3K; cMet -> RAS; PI3K -> AKT -> mTOR; RAS -> RAF -> MEK -> ERK; mTOR -> Proliferation; ERK -> Proliferation;

// Inhibition Cabozantinib -> VEGFR2 [label="inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Cabozantinib -> cMet [label="inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Foretinib -> cMet [label="inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Foretinib -> VEGFR2 [label="inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }

Caption: c-Met and VEGFR2 signaling pathways targeted by quinoline-based inhibitors.

As illustrated above, receptors like c-Met and VEGFR2 are crucial for cancer cell survival, proliferation, and angiogenesis (the formation of new blood vessels).[8][14] Quinoline-based drugs such as Cabozantinib and Foretinib act as multi-targeted tyrosine kinase inhibitors, simultaneously blocking the activity of these receptors.[8] This dual inhibition disrupts downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK pathways, ultimately leading to a potent antitumor effect.[8][14]

Other Mechanisms

-

DNA Gyrase Inhibition: The fluoroquinolone class of antibiotics (e.g., ciprofloxacin) specifically targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[15][16] This targeted inhibition prevents bacterial cell division and leads to rapid cell death.

-

NMDA Receptor Agonism: Quinolinic acid, a metabolic byproduct of tryptophan, is a quinoline derivative that acts as a potent agonist of the NMDA receptor in the brain.[17] While part of normal physiology, excessive levels are neurotoxic and have been implicated in neurodegenerative processes.[17]

Therapeutic Triumphs: A Survey of Quinolinol Applications

The structural versatility of the quinolinol scaffold has led to its successful application across a remarkable spectrum of therapeutic areas.[18][19]

Antimalarial Agents

The historical use of quinine established the quinoline core as a vital pharmacophore for antimalarial drugs.[4][8] This led to the development of synthetic 4-aminoquinolines like Chloroquine and Amodiaquine , which for decades were the frontline treatment for malaria.[8] These drugs are thought to interfere with the parasite's ability to digest hemoglobin within the host's red blood cells.[8]

Antibacterial and Antifungal Agents

The development of quinolones, and later fluoroquinolones, revolutionized the treatment of bacterial infections.[15] More recently, research has focused on synthesizing novel quinolinol derivatives with broad-spectrum activity.

Table 1: In-Vitro Antimicrobial Activity of Novel Quinolinol Mannich Bases

| Compound ID | S. aureus (MIC mg/ml) | E. coli (MIC mg/ml) | K. pneumoniae (MIC mg/ml) | C. albicans (MIC mg/ml) | A. niger (MIC mg/ml) |

|---|---|---|---|---|---|

| 2b | 0.05 | 0.1 | 0.25 | 0.25 | 0.5 |

| 3 | 0.1 | 0.05 | 0.5 | 0.5 | 2.5 |

Data synthesized from a study on novel quinolinol Mannich bases, demonstrating potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11]

As shown in Table 1, newly synthesized quinolinol derivatives can exhibit potent minimum inhibitory concentrations (MIC) against a range of pathogenic microbes, highlighting the ongoing potential for discovery in this area.[11]

Anticancer Drugs

The quinoline scaffold is present in both natural and synthetic anticancer agents.[19][20]

-

Camptothecin: A quinoline alkaloid isolated from the Camptotheca acuminata tree, is a potent topoisomerase I inhibitor.[4][5] Its discovery opened a new chapter in cancer chemotherapy.

-

Tyrosine Kinase Inhibitors: As discussed previously, modern drugs like Lenvatinib , Cabozantinib , and Bosutinib are quinoline-based molecules that have received FDA approval for treating various cancers by inhibiting key signaling pathways.[14]

// Nodes A [label="Conceptual Design &\nScaffold Selection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Synthesis of Novel\nQuinolinol Derivatives", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Purification &\nCharacterization\n(NMR, MS, HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="In-Vitro Screening\n(Antimicrobial, Cytotoxicity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Hit Identification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Mechanism of Action\nStudies (e.g., Kinase Assays)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Lead Optimization\n(SAR Studies)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="In-Vivo Efficacy &\nToxicology Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Preclinical Candidate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; E -> G [label="Structure-Activity\nRelationship (SAR)"]; F -> G; G -> B [style=dashed, label="Iterative Redesign"]; G -> H; H -> I; }

Caption: A generalized workflow for the discovery of novel quinolinol compounds.

Future Directions and Conclusion

The journey of quinolinol compounds from a coal tar isolate to rationally designed, life-saving medicines is a testament to the power of medicinal chemistry. The quinoline core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets, which explains its broad therapeutic utility.[9]

Future research will likely focus on several key areas:

-

Enhanced Specificity: Designing derivatives that target specific isoforms of enzymes or mutant proteins to reduce off-target effects and toxicity.

-

Multi-Targeted Agents: Developing single molecules that can modulate multiple disease-related pathways simultaneously, such as the dual c-Met/VEGFR inhibitors.[8]

-

Novel Delivery Systems: Utilizing nanotechnology and other drug delivery platforms to improve the bioavailability and therapeutic index of potent quinolinol compounds.

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. biosynce.com [biosynce.com]

- 3. iipseries.org [iipseries.org]

- 4. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 9. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. benthamdirect.com [benthamdirect.com]

- 12. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 13. Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quinolinic acid - Wikipedia [en.wikipedia.org]

- 18. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Review of new quinoline compounds and their pharmacological effects. [wisdomlib.org]

- 20. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the essential physicochemical properties of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol, focusing on its solubility and stability. Given the novelty of this compound, this document establishes a foundational framework for its investigation, drawing upon established principles of pharmaceutical analysis and characterization of related quinoline derivatives. We will explore the anticipated behavior of this molecule and lay out a detailed roadmap for its empirical evaluation.

Introduction to this compound: A Molecule of Interest

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery.[1][2][3] The unique structural features of this compound—a halogenated quinolin-4-ol bearing a trifluoromethyl group—suggest its potential as a novel therapeutic agent. The bromine atom can serve as a handle for further synthetic modifications, while the trifluoromethyl group can enhance metabolic stability and receptor binding affinity. The quinolin-4-ol moiety suggests potential for hydrogen bonding and interaction with biological targets.

A thorough understanding of the solubility and stability of this compound is paramount for its advancement through the drug development pipeline. These fundamental properties directly impact its formulation, bioavailability, and ultimately, its therapeutic efficacy and safety.[4]

Predicted Physicochemical Properties

| Property | Predicted Characteristic | Rationale |

| Molecular Formula | C₁₀H₅BrF₃NO | Based on the chemical structure. |

| Molecular Weight | ~292.05 g/mol | Calculated from the molecular formula.[5] |

| Aqueous Solubility | Poor | The aromatic quinoline core and the lipophilic trifluoromethyl and bromo substituents suggest low aqueous solubility. The quinolin-4-ol moiety may exhibit pH-dependent solubility.[6][7] |

| pKa | Weakly Acidic | The hydroxyl group on the quinolin-4-ol ring is expected to be weakly acidic. The electron-withdrawing trifluoromethyl group will likely influence the pKa. |

| LogP | High | The presence of the bromo and trifluoromethyl groups is expected to confer significant lipophilicity. |

A Strategic Approach to Solubility Determination

A comprehensive understanding of the solubility of this compound is critical for formulation development. We recommend a tiered approach to solubility assessment.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights for drug discovery and development.[4]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often assessed in high-throughput screening. It is particularly relevant in early discovery to identify compounds that are likely to have good absorption characteristics.[4]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound and is a critical parameter for formulation development and predicting in vivo performance.[4]

Experimental Workflow for Solubility Assessment

The following workflow outlines a robust strategy for characterizing the solubility profile of this compound.

Caption: A phased approach to solubility determination.

Detailed Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a series of vials containing buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

Comprehensive Stability Analysis: A Forced Degradation Approach

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[9][10] These studies involve subjecting the compound to stress conditions that are more severe than those encountered during routine storage.[11][12]

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

-

Hydrolysis: The quinolin-4-ol structure may be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Oxidation: The electron-rich quinoline ring system could be prone to oxidation.

-

Photolysis: Exposure to UV or visible light may induce photodegradation, a known degradation pathway for quinoline derivatives.[13]

Experimental Workflow for Forced Degradation Studies

A systematic approach is necessary to evaluate the stability of this compound under various stress conditions.

Caption: Workflow for forced degradation studies.

Detailed Experimental Protocols

Protocol 2: General Procedure for Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[11]

-

Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH and maintain at room temperature for a defined period.

-

Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 60°C).

-

Photolytic Degradation: Expose a solution of the compound to light as per ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[14][15][16][17][18]

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method (SIAM). This is typically a gradient reversed-phase HPLC method that can separate the active pharmaceutical ingredient (API) from its degradation products and any process impurities.[14][15][16][17][18]

Key Considerations for Method Development

-

Column Chemistry: A C18 column is a common starting point for the separation of quinoline derivatives.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance is recommended. Diode array detection (DAD) can be used to assess peak purity.

-

Mass Spectrometry (MS) Compatibility: Using a mobile phase compatible with MS (e.g., with formic acid or ammonium acetate as additives) will facilitate the identification of unknown degradation products.

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive evaluation of the solubility and stability of this compound. The proposed experimental workflows and protocols are designed to generate the critical data required to support its progression in the drug development process.

Future work should focus on the execution of these studies, followed by the isolation and structural elucidation of any significant degradation products. A thorough understanding of the physicochemical properties of this promising molecule will be instrumental in unlocking its full therapeutic potential.

References

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. 6-Bromo-2-(trifluoromethyl)-4-quinolinol | C10H5BrF3NO | CID 278841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. benchchem.com [benchchem.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. benchchem.com [benchchem.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. ijpsr.com [ijpsr.com]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol: A Technical Guide to Target Identification and Validation

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2][3] The specific derivative, 3-Bromo-2-(trifluoromethyl)quinolin-4-ol, combines several key pharmacophoric features: a quinolin-4-one core known for its diverse bioactivity, a trifluoromethyl group that can enhance metabolic stability and target binding, and a bromine atom which can modulate pharmacological properties.[2][4] This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of this compound. We will delve into hypothesized molecular targets based on its structural motifs, outline a systematic workflow for target identification and validation, and provide detailed, field-proven experimental protocols.

Introduction: The Rationale for Investigating this compound

Quinoline derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][3][4] The quinolin-4-one substructure, in particular, is a recurring motif in compounds with significant biological activity.[5] The introduction of a trifluoromethyl group is a well-established strategy in drug design to improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing lipophilicity and metabolic stability.[2] Furthermore, halogenation, such as the inclusion of a bromine atom, can influence the compound's binding affinity and selectivity for its molecular targets.[6][7]

Given these structural characteristics, this compound is a compelling candidate for therapeutic development. This guide will provide a structured approach to systematically identify and validate its molecular targets, thereby elucidating its mechanism of action and paving the way for its potential clinical application.

Hypothesized Therapeutic Targets and Signaling Pathways

Based on the known biological activities of structurally related quinoline derivatives, we hypothesize that this compound may interact with one or more of the following key cellular targets and pathways.

Protein Kinases in Cancer Angiogenesis and Proliferation

The quinolin-4-one scaffold is a known inhibitor of several protein kinases involved in cancer progression.[8]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[8]

-

Phosphoinositide 3-kinase (PI3K): A central node in a signaling pathway that regulates cell growth, proliferation, and survival. The PI3K pathway is frequently hyperactivated in various cancers.[2]

References

- 1. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 2. benchchem.com [benchchem.com]

- 3. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Wound healing assay | Abcam [abcam.com]

- 6. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 8. bio-protocol.org [bio-protocol.org]

In Silico Modeling and Docking Studies of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol: A Methodological Whitepaper

<Technical Guide >

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for conducting in silico modeling and molecular docking studies on 3-Bromo-2-(trifluoromethyl)quinolin-4-ol. As a molecule of interest within the broader class of quinoline derivatives, which are known for a wide range of biological activities, this compound presents a compelling case for computational analysis.[1] This whitepaper details a robust, step-by-step methodology, from ligand and protein preparation to the prediction of pharmacokinetic properties and toxicological profiles. The protocols outlined herein are designed to be self-validating, ensuring scientific integrity and reproducibility. By integrating established computational tools and methodologies, this guide serves as a practical resource for researchers aiming to elucidate the therapeutic potential of novel chemical entities.

Foundational Principles: The "Why" Behind the "How"

In modern drug discovery, in silico approaches are indispensable for the early-stage evaluation of potential drug candidates.[2] They offer a cost-effective and time-efficient means to prioritize compounds for further experimental investigation.[2] For quinoline derivatives, which have demonstrated a spectrum of pharmacological activities including anticancer and anti-inflammatory effects, in silico modeling can help to identify promising lead compounds and elucidate their mechanisms of action.[3][4][5][6]

This guide focuses on this compound, a specific quinoline derivative. The described workflow is designed to systematically predict its drug-like properties, potential biological targets, and binding interactions, thereby providing a comprehensive computational assessment of its therapeutic potential.

Experimental Workflow: A Visual Roadmap

The following diagram illustrates the logical flow of the in silico analysis, from initial molecular setup to final data interpretation.

Caption: A high-level overview of the in silico analysis workflow.

Detailed Methodologies

Ligand Preparation

Accurate representation of the ligand is critical for reliable in silico predictions.

Protocol:

-

Obtain 2D Structure: The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw or sourced from chemical databases such as PubChem.

-

Convert to 3D and Optimize: Convert the 2D structure to a 3D format. Subsequently, perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be accomplished using software like Avogadro or integrated modules within docking suites.

Protein Target Identification and Preparation

Identifying the biological target of a compound is a key objective of in silico studies.

Protocol:

-

Target Prediction: Utilize target prediction web servers like SwissTargetPrediction. These tools identify potential protein targets based on the chemical similarity of the query molecule to known bioactive compounds.

-

Protein Structure Retrieval: Once a putative target is identified, retrieve its 3D structure from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably with a co-crystallized ligand, to ensure the active site is well-defined.

-

Protein Preparation:

-

Remove water molecules and any non-essential co-factors from the PDB file.

-

Add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges).

-

Repair any missing residues or atoms using tools like the "Repair Missing Atoms" function in AutoDockTools.[7] These steps are crucial for ensuring the protein is in a chemically correct state for docking.

-

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is essential for assessing its drug-likeness.[2]

Protocol:

-

Key Parameters to Assess:

-

Absorption: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration.

-

Distribution: Plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: (Often inferred from properties like solubility).

-

Toxicity: Ames mutagenicity, hepatotoxicity, carcinogenicity.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into binding affinity and interactions.[10][11]

Protocol:

-

Active Site Definition: Identify the binding pocket of the target protein. If a co-crystallized ligand is present in the PDB structure, its location can be used to define the active site.

-

Grid Box Generation: Define a 3D grid box that encompasses the entire active site. This box confines the conformational search of the ligand during docking.

-

Docking Simulation: Perform the docking using software like AutoDock Vina.[12] This program will generate multiple binding poses of the ligand and rank them based on a scoring function that estimates the binding free energy.

-

Analysis of Docking Results:

-

Binding Affinity: The primary output is the binding affinity, typically expressed in kcal/mol. More negative values indicate stronger binding.

-

Pose Visualization: Visualize the top-ranked docking poses in the context of the protein's active site using molecular graphics software like PyMOL or UCSF Chimera.[12]

-

Interaction Analysis: Identify and analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's amino acid residues.

-

Data Presentation and Interpretation

Tabulated Results

Organize the predicted data into clear and concise tables for easy comparison and analysis.

Table 1: Predicted Physicochemical and Drug-Likeness Properties

| Property | Predicted Value |

| Molecular Weight | Insert Value |

| LogP | Insert Value |

| Hydrogen Bond Donors | Insert Value |

| Hydrogen Bond Acceptors | Insert Value |

| Lipinski's Rule of Five | Pass/Fail |

Table 2: Summary of Predicted ADMET Properties

| Parameter | Prediction |

| GI Absorption | High/Low |

| BBB Permeability | Yes/No |

| CYP Isoform Inhibition | List of inhibited isoforms |

| Ames Mutagenicity | Mutagenic/Non-mutagenic |

| Hepatotoxicity | Toxic/Non-toxic |

Table 3: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| e.g., c-MET Kinase | Insert Value | e.g., MET123, TYR456 |

Interpretation of Findings

-

Drug-Likeness: Assess the compound's adherence to Lipinski's Rule of Five and other drug-likeness criteria. This provides an initial indication of its potential for oral bioavailability.

-

ADMET Profile: A favorable ADMET profile is characterized by good absorption, appropriate distribution, minimal metabolic liabilities, and low toxicity. Any predicted liabilities should be noted as potential areas for optimization.

-

Docking Analysis: A strong binding affinity, coupled with significant non-covalent interactions with key residues in the active site, suggests a plausible mechanism of action. Compare the binding mode of this compound with that of known inhibitors of the target protein, if available.

Conclusion and Future Directions

The in silico analysis of this compound provides a foundational understanding of its potential as a therapeutic agent. A favorable computational profile, characterized by good drug-likeness, a promising ADMET profile, and strong predicted binding to a relevant biological target, would provide a strong rationale for advancing the compound to in vitro and in vivo experimental validation.

References

- 1. researchgate.net [researchgate.net]

- 2. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 3. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. portal.valencelabs.com [portal.valencelabs.com]

- 9. ADMET-AI [admet.ai.greenstonebio.com]

- 10. KBbox: Methods [kbbox.h-its.org]

- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 3-Bromo-2-(trifluoromethyl)quinolin-4-ol and its Analogs: Synthesis, Properties, and Therapeutic Potential

Introduction: The Strategic Importance of the Quinolin-4-ol Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1][2]. The strategic incorporation of a trifluoromethyl (CF3) group and a bromine (Br) atom onto the quinolin-4-ol core, specifically creating 3-Bromo-2-(trifluoromethyl)quinolin-4-ol, offers a compelling molecular architecture for the development of novel therapeutic agents.

The trifluoromethyl group is a bioisostere for a methyl group but possesses significantly different electronic properties. Its strong electron-withdrawing nature enhances metabolic stability, increases lipophilicity (which can improve membrane permeability), and can lead to stronger binding interactions with biological targets[3][4][5]. Bromine, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the bromo substituent provides a reactive handle for further synthetic modifications, allowing for the generation of diverse chemical libraries for biological screening[6].

This in-depth technical guide provides a comprehensive literature review of this compound and its analogs. It is designed for researchers, scientists, and drug development professionals, offering insights into the synthesis, chemical properties, and potential therapeutic applications of this promising class of compounds. While direct literature on the specific title compound is limited, this guide synthesizes information from closely related analogs to provide a robust framework for future research and development.

Synthesis of the this compound Scaffold

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the construction of the quinolin-4-one core, followed by trifluoromethylation and bromination. A plausible and efficient synthetic strategy is outlined below, based on the synthesis of analogous compounds[7].

Core Synthesis: Construction of the 2-(Trifluoromethyl)quinolin-4-ol Ring

A common and effective method for the synthesis of the 2-(trifluoromethyl)quinolin-4-ol core is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester. In this case, ethyl trifluoroacetoacetate is the key trifluoromethyl-containing building block.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)quinolin-4-ol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the desired aniline (1.0 eq) and ethyl trifluoroacetoacetate (1.1 eq) in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

-

Condensation: Heat the reaction mixture to 140-150 °C for 2-3 hours to facilitate the initial condensation and formation of the enamine intermediate.

-

Cyclization: Increase the temperature to 250-260 °C and maintain for 30-60 minutes to induce thermal cyclization.

-

Work-up: Allow the reaction mixture to cool to room temperature. The solid product can be triturated with a suitable solvent like hexane or ethyl acetate to remove the high-boiling point solvent.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-(trifluoromethyl)quinolin-4-ol.

Bromination of the 2-(Trifluoromethyl)quinolin-4-ol Core

With the 2-(trifluoromethyl)quinolin-4-ol scaffold in hand, the next critical step is the regioselective introduction of the bromine atom at the C3 position. Electrophilic bromination using a suitable brominating agent is the most common approach.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve the 2-(trifluoromethyl)quinolin-4-ol (1.0 eq) in a suitable solvent such as acetic acid or chloroform in a round-bottom flask protected from light.

-

Bromination: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).

-

Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Pour the reaction mixture into ice-water and collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry under vacuum.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent to afford the final product.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. benchchem.com [benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]

- 7. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline ring system is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures with high efficiency and selectivity.[3] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate is widely used in pharmaceutical synthesis due to its mild reaction conditions and high functional group tolerance.[4][5]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol with various arylboronic acids. The presence of the trifluoromethyl group at the 2-position and the hydroxyl group at the 4-position of the quinoline ring can influence the reactivity of the C-Br bond at the 3-position. The electron-withdrawing nature of the trifluoromethyl group can enhance the electrophilicity of the quinoline ring, while the hydroxyl group, existing in tautomeric equilibrium with the quinolin-4-one form, can affect solubility and catalyst coordination.[6] Understanding these electronic and structural effects is crucial for optimizing the reaction conditions.

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of quinoline-based compounds. We will delve into the rationale behind the selection of catalysts, bases, and solvents, and provide a step-by-step experimental procedure.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for successful reaction optimization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅BrF₃NO | [7] |

| Molecular Weight | 292.05 g/mol | [7] |

| Appearance | Likely a solid | Inferred |

| Tautomerism | Exists in equilibrium between the quinolin-4-ol and quinolin-4(1H)-one forms. | [6] |

The tautomeric nature of the substrate is a key consideration. The quinolin-4-one form may exhibit different solubility and reactivity compared to the quinolin-4-ol form. The choice of solvent and base can influence this equilibrium.

Suzuki-Miyaura Coupling: The Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][8] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the this compound, forming a Pd(II) complex.[4][9]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][9]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for different arylboronic acids.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| This compound | ≥95% | Commercially Available | Store in a cool, dry place. |

| Arylboronic Acid | ≥97% | Commercially Available | Store according to supplier's recommendations. |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 99% | Commercially Available | Air-sensitive, handle under inert atmosphere. |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Dry in an oven before use. |

| 1,4-Dioxane | Anhydrous | Commercially Available | Use a freshly opened bottle or distill from a suitable drying agent. |

| Water | Degassed | In-house | Degas by sparging with an inert gas (e.g., Argon) for at least 30 minutes. |